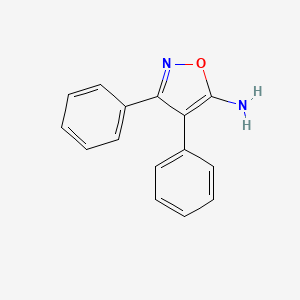

3,4-Diphenylisoxazol-5-amine

Vue d'ensemble

Description

3,4-Diphenylisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the third and fourth positions of the isoxazole ring, with an amine group at the fifth position. Isoxazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylisoxazol-5-amine typically involves the cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions. This method is metal-free and employs L-valine as a promoter. The reaction proceeds efficiently, delivering the desired product in good to excellent yields (74–97%) within a short reaction time .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diphenylisoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

3,4-Diphenylisoxazol-5-amine has been investigated for its potential anticancer properties. Recent studies have indicated that derivatives of isoxazole compounds can exhibit inhibitory effects on specific oncological protein kinases, which are crucial in cancer progression. For instance, the synthesis of various isoxazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. The predictive analyses from these studies suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Antibacterial Properties:

Research has demonstrated that certain isoxazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of this compound derivatives against strains such as Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics like streptomycin . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings enhance antibacterial potency.

Neuropharmacology

Cognitive Enhancement:

Studies have explored the neuropharmacological effects of isoxazole derivatives, including this compound, suggesting potential applications in cognitive enhancement. These compounds may influence neurotransmitter systems, particularly those associated with memory and learning processes. Experimental models have shown that certain derivatives can improve cognitive function in animal models of neurodegenerative diseases .

Toxicological Studies

Toxicity Assessment:

The toxicity profile of this compound has been evaluated using bioassays on organisms such as Daphnia magna and Saccharomyces cerevisiae. The results indicate varying levels of toxicity depending on the structural modifications made to the compound. For instance, compounds with halogen substitutions exhibited higher toxicity levels compared to their halogen-free counterparts . Understanding the toxicity mechanisms is crucial for assessing the safety of these compounds for therapeutic use.

Synthesis and Derivative Development

Synthetic Routes:

The synthesis of this compound typically involves cyclization reactions between appropriate precursors such as phenylhydrazine and α,β-unsaturated carbonyl compounds. Recent advancements have introduced more efficient synthetic methodologies that yield higher purity and better yields . The development of novel synthetic pathways continues to be an area of active research.

Data Table: Antibacterial Activity of Isoxazole Derivatives

Case Studies

-

Anticancer Studies:

A recent study evaluated a series of isoxazole derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The findings indicated that specific modifications to the isoxazole ring significantly enhanced anticancer activity, with IC50 values ranging from 10 to 50 µM across different cell lines . -

Neuropharmacological Effects:

In a controlled study involving aged rats, administration of an isoxazole derivative led to improved performance in memory tasks compared to control groups. Behavioral assays indicated a significant enhancement in cognitive functions attributed to modulation of cholinergic activity .

Mécanisme D'action

The mechanism of action of 3,4-Diphenylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties .

Comparaison Avec Des Composés Similaires

3,5-Diphenylisoxazole: Similar structure but with phenyl groups at the third and fifth positions.

4-Phenylisoxazole: Contains only one phenyl group at the fourth position.

5-Phenylisoxazole: Contains only one phenyl group at the fifth position.

Uniqueness: 3,4-Diphenylisoxazol-5-amine is unique due to the presence of two phenyl groups at the third and fourth positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its specific properties and applications .

Activité Biologique

3,4-Diphenylisoxazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specifically, it was noted that at a concentration of 30 µM, the compound reduced cell viability in human malignant melanoma (A375) cells significantly compared to control groups .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In comparative studies, this compound displayed notable antibacterial and antifungal activities against several strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : Potential interactions with various receptors have been suggested, impacting cellular signaling pathways.

Case Studies and Research Findings

A detailed analysis of the biological activity of this compound was conducted across multiple studies:

Propriétés

IUPAC Name |

3,4-diphenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWOWFEGPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359921 | |

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52392-73-1 | |

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.